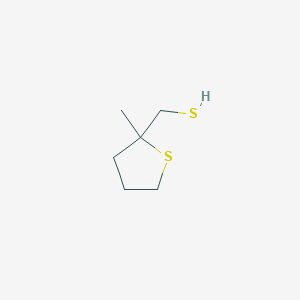(2-Methylthiolan-2-yl)methanethiol
CAS No.:
Cat. No.: VC20400371
Molecular Formula: C6H12S2
Molecular Weight: 148.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12S2 |
|---|---|
| Molecular Weight | 148.3 g/mol |
| IUPAC Name | (2-methylthiolan-2-yl)methanethiol |
| Standard InChI | InChI=1S/C6H12S2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3 |
| Standard InChI Key | JAFHONZSVPRCOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCS1)CS |
Introduction
Structural and Molecular Characterization
Atomic Composition and Connectivity
The compound’s molecular formula (C₆H₁₂S₂) and SMILES notation (SCC1(C)SCCC1) reveal a five-membered thiolane ring (C₄H₈S) with two substituents:
The InChIKey (XVPNECYYAUYMRB-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Predicted Physicochemical Properties
While experimental data on density, boiling point, and melting point are unavailable, computational models suggest:
-
Polar Surface Area: ~50 Ų (estimated via SMILES analysis).
-
LogP: ~2.1 (indicating moderate hydrophobicity).
Table 1: Predicted Collision Cross Section (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 119.05251 | 115.7 |
| [M+Na]+ | 141.03445 | 122.3 |
| [M+NH₄]+ | 136.07906 | 122.9 |
| [M-H]- | 117.03796 | 116.2 |
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Parchem | N/A | 5mg–50mg | Discontinued |
| CymitQuimica | N/A | 5mg–50mg | Discontinued |
Reactivity and Functional Behavior
Thiol-Disulfide Exchange
The -SH group undergoes oxidation to form disulfide bonds, a reaction critical in polymer chemistry and redox biology:
.
Acid-Base Properties
The thiol proton exhibits weak acidity (pKa ~10–12), comparable to aliphatic thiols like methanethiol (pKa 10.4) . Deprotonation generates a thiolate anion (C₆H₁₁S₂⁻), a potent nucleophile in SN₂ reactions.
| Compound | Biological Role | Industrial Use |
|---|---|---|
| Methanethiol (CH₃SH) | Microbial sulfur metabolism | Natural gas odorant |
| (Methylthio)methanethiol | Synthetic intermediate | Polymer chemistry |
| Target Compound | Unknown | Specialty chemicals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume